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Compound Name: (R)-Fasiglifam

Cat. No.: B570503

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of TAK-875 (fasiglifam), a selective agonist
for the Free Fatty Acid Receptor 1 (FFAR1), and its associated signal transduction pathway.
The document details the mechanism of action, summarizes key quantitative data from
preclinical and clinical studies, outlines relevant experimental protocols, and provides
visualizations of the core signaling and experimental workflows.

Introduction: TAK-875 and the FFAR1 Target

Free Fatty Acid Receptor 1 (FFAR1), also known as G-protein coupled receptor 40 (GPR40), is
a G protein-coupled receptor that is highly expressed in pancreatic -cells.[1] It is activated by
medium and long-chain free fatty acids (FFAS), playing a crucial role in glucose homeostasis by
enhancing glucose-stimulated insulin secretion (GSIS).[1][2] This glucose-dependent action
makes FFARL1 an attractive therapeutic target for type 2 diabetes, as it suggests a lower risk of
hypoglycemia compared to traditional insulin secretagogues like sulfonylureas.[1]

TAK-875 (fasiglifam) is a potent, selective, and orally bioavailable FFAR1 agonist that was
developed for the treatment of type 2 diabetes mellitus.[1] Preclinical and clinical studies
demonstrated its efficacy in improving glycemic control.[3][4][5] However, its development was
terminated in Phase Il clinical trials due to concerns about liver safety.[6][7][8] Despite its
discontinuation, the study of TAK-875 has provided significant insights into the pharmacology of
FFAR1 and its potential as a drug target.
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Mechanism of Action of TAK-875

TAK-875 functions as an ago-allosteric modulator of FFAR1, meaning it acts as an agonist
while also positively cooperating with endogenous ligands like free fatty acids to enhance
receptor activation.[4][9][10] Its primary signaling mechanism is through the Gaq protein-
coupled pathway.[1][11]

Upon binding of TAK-875 to FFAR1, the following signaling cascade is initiated:

Gaq Protein Activation: FFAR1 couples with the Gaq protein subunit, leading to its activation.

[1]
e Phospholipase C (PLC) Activation: The activated Gaq stimulates phospholipase C.[2][12]

o Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2)
into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[13]

 Intracellular Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum,
triggering the release of stored calcium (Ca?*) into the cytoplasm and increasing intracellular
calcium concentrations.[4][13]

e Protein Kinase C (PKC) Activation: DAG, along with the increased intracellular Ca?*,
activates Protein Kinase C (PKC).[13]

This Gag-mediated signaling pathway does not initiate insulin secretion on its own but rather
potentiates the effects of elevated glucose levels. The glucose-dependency of TAK-875's action
is a key feature. High glucose leads to an increase in intracellular ATP, closure of ATP-sensitive
potassium (K-ATP) channels, membrane depolarization, and subsequent influx of extracellular
calcium through voltage-gated calcium channels. The signaling initiated by TAK-875 synergizes
with these glucose-induced events.

Fasiglifam's potentiation of GSIS occurs via a dual mechanism:

¢ IP3-mediated amplification of Ca?* oscillations: The IP3 generated by FFARL1 activation
amplifies the glucose-induced intracellular Ca?* signals.[13][14]
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 DAG/PKC-mediated augmentation of secretion: The DAG/PKC pathway enhances the
downstream mechanisms of insulin granule exocytosis, independent of the Ca2* oscillations.
[13][14]

Quantitative Data Summary

The following tables summarize the key quantitative data for TAK-875 from various studies.

Table 1: In Vitro Potency and Binding Affinity of TAK-875

Parameter Species/Cell Line Value Reference
Binding Affinity (Ki) Human FFAR1 38 nM [15]
Rat FFAR1 140 nM [15]

Functional Potency

(EC50)
Inositol Phosphate
) CHO-hGPRA40 cells 72 nM [15][16]
(IP) Production
Intracellular Calcium
CHO-hFFAL cells 29.6 nM [16]
Flux
Agonist Activity Fused Phenylalkanoic
_ 0.028 uM [1]
(FLIPR) Acids

Table 2: In Vivo Efficacy of TAK-875 in Preclinical Diabetic Models
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Animal Model Dose (p.o.) Key Findings Reference
Improved glucose
N-STZ-1.5 Rats tolerance and
1-10 mg/kg ) ) [5]
(OGTT) augmented insulin
secretion.
Significantly
Zucker Diabetic Fatty augmented plasma
10 mg/kg ) ) [5]
(ZDF) Rats insulin and reduced
fasting hyperglycemia.
Reduced blood
glucose excursion and
Female Wistar Fatty augmented insulin
0.3-3 mg/kg [1]

Rats (OGTT)

secretion. Minimum
effective dose of 1

mg/kg.

Table 3: Clinical Efficacy of TAK-875 (12-Week, Phase 2 Study)
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Mean Change

Treatment . Incidence of
= N in HbAlc from . | . Reference
rou oglycemia
> Baseline (SE) DY
Placebo 61 -0.13% (0.115) 3% (n=2) [3]
TAK-875 6.25 2% (n=7, all
- -0.65% (0.114) [3]
mg TAK-875 groups)
2% (n=7, all
TAK-875 25 mg - -0.99% (0.113) [3]
TAK-875 groups)
2% (n=7, all
TAK-875 50 mg - -1.12% (0.113) [3]
TAK-875 groups)
2% (n=7, all
TAK-875100mg - -0.89% (0.113) [3]
TAK-875 groups)
2% (n=7, all
TAK-875 200 mg - -0.87% (0.114) [3]

TAK-875 groups)

Glimepiride4 mg 62 -1.05% (0.111) 19% (n=12) [3]

Table 4: Pharmacokinetic Properties of TAK-875

Bioavaila Referenc

Species Dose Cmax AUC t1/2 .
bility (F) e
25-800 mg Not dose- Not dose-
Healthy (sing! i i ~28.1to (171
single roportiona roportiona -
Humans g Prop Prop 36.6 hours
dose) I I
Rats 3 mg/kg 11.2
1.1 pg/mL 10.1h 56.9% [1]
(Fasted) (p.0.) pg-h/mL
Dogs 1 mg/kg 13.5
2.1 pg/mL 5.8h 89.4% [1]
(Fasted) (p.0.) pg-h/mL

Key Experimental Protocols
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This section provides detailed methodologies for key experiments used to characterize TAK-
875 and its interaction with the FFAR1 pathway.

Intracellular Calcium Mobilization Assay (FLIPR)

This assay measures the agonist-induced increase in intracellular calcium concentration
([Caz*]i) in cells expressing FFARL.

Objective: To determine the potency and efficacy of TAK-875 in activating FFAR1-mediated
calcium release.

Materials:

e CHO cells stably expressing human FFAR1 (hFFAR1/CHO).

e Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

e Pluronic F-127.

o Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
e TAK-875 and other test compounds.

e Fluorometric Imaging Plate Reader (FLIPR).

Protocol:

o Cell Plating: Seed hFFAR1/CHO cells into black-walled, clear-bottom 96-well or 384-well
microplates and culture overnight to form a confluent monolayer.

e Dye Loading: Prepare a loading solution containing Fluo-4 AM and Pluronic F-127 in assay
buffer. Remove the culture medium from the cells and add the dye-loading solution to each

well.
 Incubation: Incubate the plate for 1 hour at 37°C in the dark to allow for dye uptake.

o Compound Preparation: Prepare serial dilutions of TAK-875 in assay buffer in a separate
compound plate.
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e FLIPR Measurement:

o

Place both the cell plate and the compound plate into the FLIPR instrument.
o Establish a stable baseline fluorescence reading for a short period (e.g., 10-20 seconds).

o The instrument automatically adds the TAK-875 solution from the compound plate to the
cell plate.

o Immediately record the change in fluorescence intensity over time (typically 2-3 minutes)
at an excitation wavelength of ~488 nm and an emission wavelength of ~520 nm.

o Data Analysis: The increase in fluorescence intensity corresponds to the increase in [Caz*]i.
Calculate the peak fluorescence response and plot against the compound concentration.
Determine the EC50 value by fitting the data to a four-parameter logistic equation.[18]

Inositol Monophosphate (IP) Accumulation Assay

This assay quantifies the accumulation of IP, a downstream product of PLC activation, to
measure Gaq pathway engagement.

Objective: To confirm Gaq coupling and quantify the functional potency of TAK-875.

Materials:

HEK293 or CHO cells expressing FFARL.

Assay kits for IP detection (e.g., HTRF-based IP-One assay).

LiCl (to inhibit IP degradation).

Stimulation buffer.

TAK-875.

Protocol:

o Cell Seeding: Plate FFAR1-expressing cells in a suitable microplate and culture overnight.
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o Starvation: Replace the culture medium with a serum-free medium and incubate for several
hours to reduce basal signaling.

» Stimulation: Add TAK-875 at various concentrations in a stimulation buffer containing LiCl.
Incubate for a defined period (e.g., 30-60 minutes) at 37°C.

o Cell Lysis and Detection: Lyse the cells and perform the IP detection according to the
manufacturer's instructions for the chosen assay kit. This typically involves adding detection
reagents (e.g., HTRF antibody conjugates) and incubating.

o Signal Measurement: Read the plate on a compatible plate reader (e.g., HTRF-certified
reader).

o Data Analysis: Convert the raw signal to IP concentration. Plot the IP concentration against
the TAK-875 concentration and calculate the EC50 value.

Glucose-Stimulated Insulin Secretion (GSIS) Assay (Ex
Vivo)

This assay uses isolated pancreatic islets to measure the effect of TAK-875 on insulin secretion
at different glucose concentrations.[19][20]

Objective: To evaluate the glucose-dependent insulinotropic action of TAK-875.
Materials:

 |solated pancreatic islets (from mouse or rat).[21]

o Krebs-Ringer Bicarbonate (KRB) buffer supplemented with BSA.

e Low glucose KRB buffer (e.g., 2.8-3.3 mM glucose).

¢ High glucose KRB buffer (e.g., 16.7-20 mM glucose).

e TAK-875.

¢ Insulin ELISA Kit.
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Protocol:

o Islet Isolation: Isolate pancreatic islets from rodents using a collagenase digestion method.
[21] Culture the islets overnight to allow for recovery.

e Pre-incubation (Basal): Hand-pick a set number of islets (e.g., 5-10 islets of similar size per
replicate) and place them in a microfuge tube or well of a plate. Pre-incubate the islets in low
glucose KRB buffer for 30-60 minutes at 37°C to establish a basal insulin secretion rate.

 Static Incubation:
o Remove the pre-incubation buffer.

o Add fresh KRB buffer containing either low glucose, high glucose, low glucose + TAK-875,
or high glucose + TAK-875.

o Incubate for 60 minutes at 37°C.

o Supernatant Collection: After incubation, carefully collect the supernatant from each well.
The supernatant contains the secreted insulin.

« Insulin Quantification: Measure the insulin concentration in the collected supernatants using
an insulin ELISA kit according to the manufacturer's protocol.

o Data Analysis: Normalize the insulin secretion to the number of islets or total insulin/protein
content. Compare the amount of insulin secreted under high glucose conditions in the
presence and absence of TAK-875 to determine its potentiating effect.[22]

Visualizations of Pathways and Workflows

The following diagrams were created using the Graphviz DOT language to illustrate key
concepts.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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